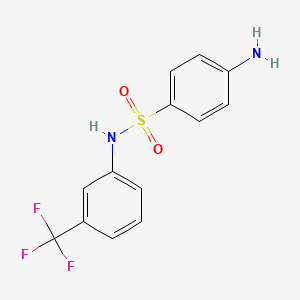

4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQMPESPBXMWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955489 | |

| Record name | 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-40-2 | |

| Record name | 339-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route

Reagents and Conditions : The reaction generally employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with a base like triethylamine in solvents such as dichloromethane at room temperature.

Reaction Mechanism : The mechanism involves nucleophilic attack by the amine on the sulfonyl chloride derivative, leading to the formation of the desired sulfonamide product.

Industrial Production Methods

For large-scale production, continuous flow reactors are often utilized to enhance efficiency. Key aspects include:

Automation : Automated systems allow for precise control over reaction conditions, improving consistency and yield.

Purification Techniques : Post-synthesis purification is crucial for obtaining high-purity products. Techniques include recrystallization and chromatography, which are standard in both laboratory and industrial settings.

The optimization of reaction conditions can significantly affect the yield and purity of 4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

| Parameter | Optimal Condition |

|---|---|

| Molar Ratio | 1:1.2 (amine to sulfonyl chloride) |

| Temperature | 0–5°C to minimize side reactions |

| Solvent | Dichloromethane for solubility |

| Purification Method | Column chromatography (silica gel) |

Characterizing the synthesized compound is essential for confirming its structure and purity.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) :

- Proton NMR reveals substitution patterns, particularly the trifluoromethyl group.

- Carbon NMR identifies distinct peaks corresponding to different carbon environments.

-

- Key absorption bands include S=O (~1350 cm), N–H (~3300 cm), and C–F (~1150 cm).

-

- High-resolution ESI-MS confirms molecular weight, typically observed at m/z 357.05 for [M+H].

Effective purification methods are critical for isolating the target compound from reaction mixtures:

Liquid-Liquid Extraction : Utilizes solvents like ethyl acetate to separate unreacted materials.

Column Chromatography : Employs silica gel with an ethyl acetate/hexane gradient for separation.

High-Performance Liquid Chromatography (HPLC) : For analytical purity assessment, a C18 column with acetonitrile/water is recommended.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Overview

4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a sulfonamide derivative with significant applications in various scientific fields, particularly in chemistry, biology, and medicine. This compound is characterized by its trifluoromethyl group, which enhances its chemical properties and biological activity.

Synthetic Routes

The synthesis of this compound typically involves:

- Reactants : 4-Aminobenzenesulfonamide and 3-(trifluoromethyl)aniline.

- Reagents : Commonly used reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine in solvents like dichloromethane.

- Methods : Continuous flow reactors are employed for industrial production to enhance efficiency and yield.

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : It is extensively used in the study of enzyme inhibition, particularly targeting carbonic anhydrase enzymes. The selective inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors, makes it a valuable tool for cancer research .

Medicine

- Anticancer Potential : Investigations into its potential as an anticancer agent have shown promising results, as it inhibits tumor cell proliferation by blocking enzyme activity.

- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, contributing to the development of new antibiotics .

Industry

- Material Development : Utilized in creating new materials and chemical processes, enhancing product performance through its unique chemical properties.

Case Studies

- Carbonic Anhydrase Inhibition :

-

Antimicrobial Screening :

- Research conducted on various bacterial strains indicated that this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors, and selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in tumor cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of sulfonamides are highly dependent on the substituent attached to the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: Sulfonamides with heterocyclic substituents (e.g., thiazole, pyrimidine) exhibit moderate solubility due to hydrogen bonding, whereas alkylamino derivatives (e.g., N-ethyl-S) show higher solubility .

- Synthetic Accessibility :

- The trifluoromethyl group may require specialized fluorination reagents (e.g., Ruppert-Prakash reagent) for synthesis, unlike simpler alkyl or heterocyclic substituents .

Biological Activity

4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amino group, is part of a larger class of sulfonamides known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure includes a sulfonamide group (-SO₂NH₂), which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is known to inhibit certain enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which play significant roles in physiological processes such as respiration and acid-base balance .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are required to elucidate the exact mechanisms involved.

Cardiovascular Effects

Research has also highlighted the impact of related benzenesulfonamides on cardiovascular functions. For instance, studies using isolated rat heart models indicated that certain derivatives can decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing hypertension .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of various benzenesulfonamide derivatives, including this compound. The results indicated no significant activity against mouse lymphoid leukemia, prompting further investigation into its efficacy against other cancer types .

- Calcium Channel Interaction : Theoretical docking studies have suggested that this compound may interact with calcium channels, influencing vascular resistance and blood pressure regulation. This interaction was supported by experimental data showing decreased coronary resistance in treated models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various computational models. Key parameters include:

Q & A

Basic Question: What are the optimal synthetic routes for 4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of 3-trifluoromethylaniline with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for solubility). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Metal complexation studies by Al-Rufaie (2016) highlight the importance of pH control during reactions involving sulfonamides to avoid undesired coordination .

Basic Question: Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., trifluoromethyl group at ~δ 120–125 ppm in F NMR). Aromatic protons in the benzenesulfonamide moiety appear as distinct doublets due to deshielding effects .

- IR Spectroscopy: Key stretches include S=O (~1350 cm), N–H (sulfonamide, ~3300 cm), and C–F (trifluoromethyl, ~1150 cm).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 357.05).

Advanced Question: How can researchers design experiments to evaluate the compound’s enzyme inhibition potential, particularly for serine proteases?

Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure inhibition constants () under varying concentrations of the compound. Pre-incubate enzyme (e.g., trypsin) with the inhibitor to assess time-dependent inhibition .

- Crystallography: Co-crystallize the compound with target enzymes (e.g., thrombin) to resolve binding modes. The trifluoromethyl group may enhance hydrophobic interactions in the enzyme’s S1 pocket .

Advanced Question: How can contradictions in bioactivity data across studies be resolved methodologically?

Answer:

- Orthogonal Assays: Validate results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility, as aggregation can lead to false negatives .

- Substituent Analysis: Compare bioactivity of derivatives (e.g., replacing trifluoromethyl with chloro groups) to isolate electronic vs. steric effects .

Advanced Question: What computational strategies are recommended to predict binding interactions and structure-activity relationships (SAR)?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Focus on the sulfonamide’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic fit .

- QSAR Modeling: Employ descriptors like logP, polar surface area, and Hammett constants () to correlate substituent effects with activity. DFT calculations (e.g., B3LYP/6-31G*) can quantify electronic contributions of the trifluoromethyl group .

Basic Question: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Separate unreacted starting materials using ethyl acetate and water.

- Column Chromatography: Use silica gel with a gradient of ethyl acetate in hexane (10% → 50%).

- HPLC: For analytical purity, employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Evidence from PubChem highlights reproducibility with these methods .

Advanced Question: How does the trifluoromethyl substituent influence the compound’s physicochemical and pharmacological properties?

Answer:

- Lipophilicity: The CF group increases logP by ~1.5 units, enhancing membrane permeability.

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, as shown in comparative studies with methyl analogs .

- Electron-Withdrawing Effects: Stabilizes the sulfonamide’s negative charge, enhancing binding to positively charged enzyme pockets (e.g., carbonic anhydrase) .

Advanced Question: What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.